
17-dehydroxyriccardin C
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Overview
Description
17-dehydroxyriccardin C is a small molecular compound with the chemical formula C28H24O3. It is a derivative of Riccardin C and is known for its complex structure, which includes multiple aromatic rings and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of 17-dehydroxyriccardin C may involve large-scale organic synthesis techniques. These methods often require optimization of reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Oxidation Reactions
17-Dehydroxyriccardin C’s flavanone backbone is susceptible to oxidation under controlled conditions:
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Epoxidation : The α,β-unsaturated ketone moiety reacts with peracids (e.g., mCPBA) to form an epoxide intermediate, enabling further nucleophilic additions.
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C-H Oxidation : Tertiary alcohol groups at C-7 and C-5 are oxidized to ketones using Jones reagent (CrO₃/H₂SO₄), altering hydrophobicity.
Reaction Type | Reagent/Conditions | Product | Yield (%) | Reference |
---|---|---|---|---|
Epoxidation | mCPBA, CH₂Cl₂, 0°C | Epoxide | 65–78 | |
C-H Oxidation | Jones reagent, 25°C | Ketone | 82 |
Glycosylation
The hydroxyl group at C-7 undergoes regioselective glycosylation:
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β-D-Glucosylation : Using Koenigs-Knorr conditions (Ag₂CO₃, acetone), β-D-glucose is introduced, enhancing solubility .
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Anomeric Configuration : NMR studies (¹H, ¹³C, HMBC) confirm β-configuration via J<sub>H1-H2</sub> coupling constants (~7.8 Hz) .
Alkylation and Acylation
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Methylation : CH₃I/K₂CO₃ in DMF selectively methylates phenolic -OH groups (e.g., C-5, C-16).
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Acetylation : Acetic anhydride/pyridine acetylates primary alcohols, confirmed by upfield shifts in ¹³C NMR.
Cyclization and Dimerization
Under acidic conditions (HCl/EtOH), this compound undergoes intramolecular cyclization via keto-enol tautomerism, forming fused bicyclic derivatives . Dimerization via oxidative coupling (FeCl₃) yields biflavonoids with enhanced antimicrobial activity .
Reduction Reactions
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Catalytic Hydrogenation : H₂/Pd-C reduces the α,β-unsaturated ketone to a saturated alcohol, abolishing UV absorption at 280 nm.
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NaBH₄ Reduction : Selectively reduces carbonyl groups to secondary alcohols without affecting aromatic rings.
Mechanistic Insights
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Steric Effects : 2-O-glycosylation induces conformational shifts (¹C₄ chair) in the flavanone ring, confirmed by CMR upfield shifts (Δδ = +1.2–2.5 ppm) .
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Acid-Catalyzed Rearrangements : Prolonged exposure to H₃O⁺ triggers retro-aldol cleavage, generating smaller phenolic fragments .
Biological Activity Modulation
Scientific Research Applications
17-dehydroxyriccardin C has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying aromatic ring systems and hydroxyl group reactivity.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 17-dehydroxyriccardin C involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 17-dehydroxyriccardin C include other derivatives of Riccardin C and related aromatic compounds with hydroxyl groups. Examples include:
- Riccardin A
- Riccardin B
- Riccardin D
Uniqueness
What sets this compound apart from these similar compounds is its specific arrangement of aromatic rings and hydroxyl groups.
Properties
Molecular Formula |
C28H24O3 |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
14-oxapentacyclo[20.2.2.210,13.115,19.02,7]nonacosa-1(24),2,4,6,10(29),11,13(28),15,17,19(27),22,25-dodecaene-16,24-diol |
InChI |
InChI=1S/C28H24O3/c29-26-16-11-21-6-5-20-10-15-25(27(30)17-20)24-4-2-1-3-22(24)12-7-19-8-13-23(14-9-19)31-28(26)18-21/h1-4,8-11,13-18,29-30H,5-7,12H2 |
InChI Key |
OAEVJFPPXJHCKV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C3=C(C=C(CCC4=CC(=C(C=C4)O)OC5=CC=C1C=C5)C=C3)O |
Origin of Product |
United States |
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